tert-butyl (3R,4S)-1-benzyl-4-(2,5-difluorophenyl)pyrrolidin-3-ylcarbamate
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Overview
Description
tert-butyl (3R,4S)-1-benzyl-4-(2,5-difluorophenyl)pyrrolidin-3-ylcarbamate is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a pyrrolidine ring, a benzyl group, and difluorophenyl substituents, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R,4S)-1-benzyl-4-(2,5-difluorophenyl)pyrrolidin-3-ylcarbamate typically involves multiple steps, starting from commercially available starting materials. The key steps in the synthesis include:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: This step often involves a nucleophilic substitution reaction where a benzyl halide reacts with the pyrrolidine intermediate.
Incorporation of Difluorophenyl Groups: This can be done through a Friedel-Crafts acylation reaction using difluorobenzoyl chloride.
Carbamate Formation: The final step involves the reaction of the intermediate with tert-butyl chloroformate to form the carbamate group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
tert-butyl (3R,4S)-1-benzyl-4-(2,5-difluorophenyl)pyrrolidin-3-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides for nucleophilic substitution, and electrophiles like acyl chlorides for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
tert-butyl (3R,4S)-1-benzyl-4-(2,5-difluorophenyl)pyrrolidin-3-ylcarbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl (3R,4S)-1-benzyl-4-(2,5-difluorophenyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways: Biological pathways that are modulated by the compound, leading to its observed effects.
Comparison with Similar Compounds
tert-butyl (3R,4S)-1-benzyl-4-(2,5-difluorophenyl)pyrrolidin-3-ylcarbamate can be compared with other similar compounds, such as:
tert-butyl (3R,4S)-1-benzyl-4-phenylpyrrolidin-3-ylcarbamate: Lacks the difluorophenyl groups, which may affect its chemical properties and biological activity.
tert-butyl (3R,4S)-1-benzyl-4-(2,5-dichlorophenyl)pyrrolidin-3-ylcarbamate:
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C22H26F2N2O2 |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
tert-butyl N-[(3R,4S)-1-benzyl-4-(2,5-difluorophenyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C22H26F2N2O2/c1-22(2,3)28-21(27)25-20-14-26(12-15-7-5-4-6-8-15)13-18(20)17-11-16(23)9-10-19(17)24/h4-11,18,20H,12-14H2,1-3H3,(H,25,27)/t18-,20+/m1/s1 |
InChI Key |
ADZRDEQGELMWDD-QUCCMNQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CN(C[C@@H]1C2=C(C=CC(=C2)F)F)CC3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(CC1C2=C(C=CC(=C2)F)F)CC3=CC=CC=C3 |
Origin of Product |
United States |
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